molecular formula C14H13ClN4O2S B2702328 8-((3-chlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 443737-40-4

8-((3-chlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2702328
CAS No.: 443737-40-4
M. Wt: 336.79
InChI Key: XHCASLCJLOBMOY-UHFFFAOYSA-N
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Description

8-((3-chlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is an organic compound with a complex structure that includes a purine core substituted with a chlorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-chlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a chlorophenylmethylsulfanyl reagent. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-((3-chlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-((3-chlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((3-chlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs). These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione
  • 8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Uniqueness

8-((3-chlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the specific positioning of the chlorophenyl and methylsulfanyl groups on the purine core. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs. The specific substitution pattern can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)22-7-8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCASLCJLOBMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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